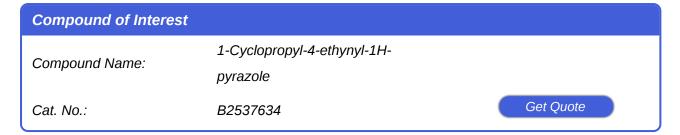


Comparative Guide to Target Engagement for 1-Cyclopropyl-4-ethynyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1-Cyclopropyl-4-ethynyl-1H-pyrazole** and explores its potential target engagement based on the activities of structurally related pyrazole-containing compounds. Due to the limited publicly available biological data for this specific molecule, this document focuses on outlining a comprehensive strategy for its target identification and confirmation, supported by comparative data from analogous structures.

Introduction to 1-Cyclopropyl-4-ethynyl-1H-pyrazole

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a small molecule featuring a central pyrazole ring substituted with a cyclopropyl group at the N1 position and a reactive ethynyl group at the C4 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[1][2] The ethynyl group can act as a versatile chemical handle for bioconjugation or as a reactive moiety for covalent interaction with a biological target.

While direct target engagement data for **1-Cyclopropyl-4-ethynyl-1H-pyrazole** is not readily available, the analysis of structurally similar compounds suggests potential interactions with several important classes of proteins, including kinases and G-protein coupled receptors.



Comparative Analysis of Structurally Related Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Below is a comparison of compounds containing the cyclopropyl-pyrazole core or other relevant pyrazole structures, which can inform the potential targets of **1**-**Cyclopropyl-4-ethynyl-1H-pyrazole**.

Compound/Derivati ve Class	Target(s)	Reported Activity	Reference
4-((1-cyclopropyl-3- (tetrahydro-2H-pyran- 4-yl)-1H-pyrazol-4- yl)oxy)pyridine-2- yl)amino derivatives	TGF-β type I receptor (ALK5)	Potent and selective inhibition of ALK5, demonstrating in vitro and in vivo efficacy.	[3]
Diaryl-pyrazole-3- carboxamides with cyclopropyl groups	Cannabinoid type 1 (CB1) receptor	Potent antagonists of the CB1 receptor with low nanomolar Ki values.	[4]
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides	Discoidin domain receptors (DDR1/2)	Potent inhibition of DDR1/2, with demonstrated antifibrotic efficacy in vivo.	[5][6]
1-acetyl-3,5-diphenyl- 4,5-dihydro-(1H)- pyrazole derivatives	β-ketoacyl-acyl carrier protein synthase III (FabH)	Inhibition of E. coli FabH, showing antibacterial activity.	[7]
(1H-pyrazol-4- yl)acetamide derivatives	P2X(7) receptor	Antagonism of the P2X(7) receptor with favorable pharmacokinetic properties.	[8]



Proposed Experimental Protocols for Target Engagement Confirmation

To elucidate the direct biological targets of **1-Cyclopropyl-4-ethynyl-1H-pyrazole**, a systematic experimental approach is recommended. The following protocols outline key experiments for target identification and validation.

Initial Target Identification: Affinity-Based Proteomics

Objective: To identify cellular proteins that directly interact with **1-Cyclopropyl-4-ethynyl-1H-pyrazole**.

Methodology:

- Probe Synthesis: The ethynyl group of **1-Cyclopropyl-4-ethynyl-1H-pyrazole** can be utilized for click chemistry. A biotin or a photo-affinity label can be attached via a linker to create a chemical probe.
- Cell Lysate Incubation: The synthesized probe is incubated with cell lysates from a relevant cell line (e.g., a cancer cell line or a cell line overexpressing a potential target class).
- Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads (for biotin probes) or through UV crosslinking followed by immunoprecipitation (for photo-affinity probes).
- Mass Spectrometry: The captured proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Potential protein targets are identified by comparing the proteins captured with the probe to those from a control experiment (e.g., using a structurally similar but inactive compound).

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of **1-Cyclopropyl-4-ethynyl-1H-pyrazole** to a candidate protein in a cellular context.



Methodology:

- Cell Treatment: Intact cells are treated with either 1-Cyclopropyl-4-ethynyl-1H-pyrazole or a vehicle control.
- Heat Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
- Lysis and Centrifugation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
- Protein Quantification: The amount of the candidate protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting curve of the candidate protein in the presence of the compound indicates direct target engagement.

Enzymatic or Binding Assays

Objective: To quantify the functional effect of **1-Cyclopropyl-4-ethynyl-1H-pyrazole** on the validated target.

Methodology:

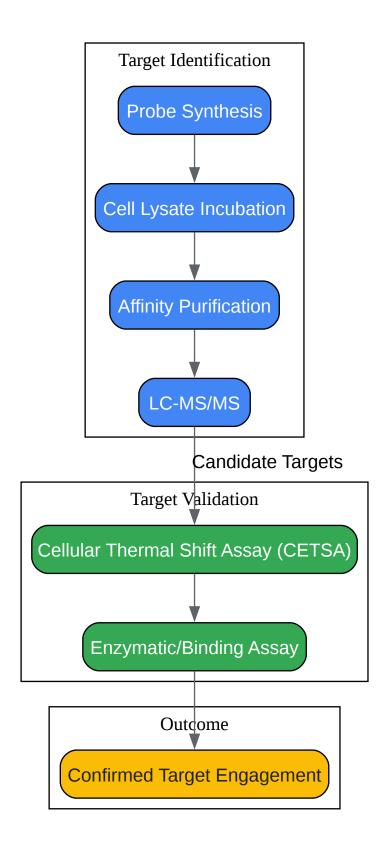
- Recombinant Protein: A purified recombinant version of the target protein is used.
- Assay Setup:
 - For Enzymes (e.g., Kinases): An in vitro kinase assay is performed using a substrate and ATP. The inhibitory effect of the compound is measured by quantifying substrate phosphorylation.
 - For Receptors (e.g., GPCRs): A radioligand binding assay is conducted to determine if the compound competes with a known ligand for binding to the receptor.
- Dose-Response Analysis: The assay is performed with a range of compound concentrations to determine the IC50 (for enzymatic inhibition) or Ki (for binding affinity).



Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental strategies and potential mechanisms of action, the following diagrams are provided.

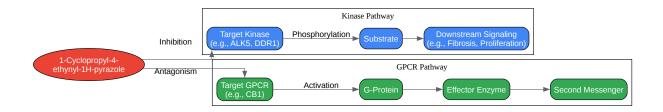




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Caption: Workflow for Target Identification and Validation.





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Caption: Potential Signaling Pathways for the Compound.

Conclusion

While the specific biological target of **1-Cyclopropyl-4-ethynyl-1H-pyrazole** remains to be elucidated, its structural features and the known activities of related pyrazole-containing molecules provide a strong basis for targeted investigation. The experimental workflows outlined in this guide offer a robust strategy for researchers to identify and validate the molecular targets of this compound, thereby paving the way for its potential development as a novel therapeutic agent. The comparative data from analogous compounds suggest that kinases and GPCRs represent promising starting points for these investigations.

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